![molecular formula C18H22N4O3 B2894885 N-(3-甲氧基苯乙基)-6-吗啉基嘧啶-4-甲酰胺 CAS No. 1906530-02-6](/img/structure/B2894885.png)
N-(3-甲氧基苯乙基)-6-吗啉基嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity with other compounds, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .科学研究应用
合成和生物活性
新型杂环化合物:Abu-Hashem、Al-Hussain 和 Zaki (2020) 的一项研究探讨了源自维斯那根酮和凯林酮的新型杂环化合物的合成,这些化合物表现出抗炎和镇痛特性。这些化合物,包括 N-(3-甲氧基苯乙基)-6-吗啉基嘧啶-4-甲酰胺衍生物,对 COX-2 表现出显着的抑制活性,具有有希望的镇痛和抗炎作用 (Abu‐Hashem, Al-Hussain, & Zaki, 2020)。
口服活性肾素抑制剂:Tokuhara 等人。(2018) 发现苯并咪唑衍生物,包括与 N-(3-甲氧基苯乙基)-6-吗啉基嘧啶-4-甲酰胺相关的结构,作为有效且口服生物利用的肾素抑制剂。这些化合物针对药代动力学特征进行了优化,同时保持了肾素抑制活性,在治疗应用中显示出前景 (Tokuhara et al., 2018)。
帕金森病 PET 示踪剂:Wang 等人。(2017) 合成了新型 PET 示踪剂 HG-10-102-01,用于成像帕金森病中的 LRRK2 酶活性。该示踪剂与 N-(3-甲氧基苯乙基)-6-吗啉基嘧啶-4-甲酰胺相关,表现出高特异性和放射化学收率,为帕金森病诊断和研究提供了新工具 (Wang, Gao, Xu, & Zheng, 2017)。
抗增殖活性:Lu 等人。(2021) 合成了 1-(3-氨基-4-吗啉基-1H-吲唑-1-羰基)-N-(4-甲氧基苯基)环丙烷-1-甲酰胺,对癌细胞系具有显着的抗增殖活性。这项研究证明了吗啉衍生物在开发新型抗癌剂中的潜力 (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021)。
抗菌活性:Devarasetty 等人。(2019) 报道了新型 6-氧代嘧啶-1(6H)-基苯甲酰胺衍生物的合成和抗菌活性。这些化合物,包括吗啉取代的二氢嘧啶甲酰胺,对各种病原体表现出有效的抗菌活性,突出了它们在开发新型抗菌剂中的潜力 (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019)。
安全和危害
未来方向
属性
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-24-15-4-2-3-14(11-15)5-6-19-18(23)16-12-17(21-13-20-16)22-7-9-25-10-8-22/h2-4,11-13H,5-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLFANLDBYAGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。